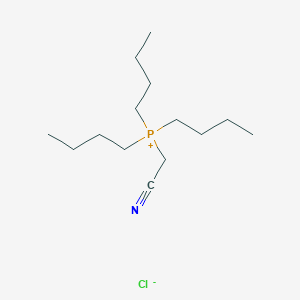
4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-beta-D-glucopyranoside
Vue d'ensemble
Description
4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-beta-D-glucopyranoside is a complex carbohydrate that has been modified with methylation and glycosylation . It is a renowned biomedical compound that has garnered attention due to its exceptional potential therapeutic applications .
Molecular Structure Analysis
The molecular formula of 4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-beta-D-glucopyranoside is C27H28O7 . The InChI code for this compound is 1S/C35H31NO8/c1-39-24-16-18-25 (19-17-24)42-35-29 (36-32 (37)26-14-8-9-15-27 (26)33 (36)38)31 (40-20-22-10-4-2-5-11-22)30-28 (43-35)21-41-34 (44-30)23-12-6-3-7-13-23/h2-19,28-31,34-35H,20-21H2,1H3/t28-,29-,30-,31-,34?,35-/m1/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 464.51 . It is a solid at 20°C . Its melting point ranges from 204.0 to 211.0°C . The specific rotation [a]20/D is -17.0 to -24.0 deg (C=1, CHCl3) . It is almost transparent in Chloroform .Applications De Recherche Scientifique
Chiral Ligands in Asymmetric Synthesis
One application involves the synthesis of new carbohydrate bisphosphites from phenyl 4,6-O-benzylidene-β-D-glucopyranoside derivatives, leading to chelating ligands used with rhodium(I) and platinum(II) complexes. These complexes have been tested as catalysts for the asymmetric hydroformylation of various substrates, demonstrating good regioselectivity but moderate enantioselectivity under mild conditions (Kadyrov, Heller, & Selke, 1998).
Synthesis of Glycoside Derivatives
Research on glycosylation of 4-methoxyphenyl 2,3,6-tri-O-benzoyl-β-D-glucopyranoside with various donors has shown that certain conditions favor the formation of α-linked products, indicating the influence of 4,6-O-benzylidenation on α-stereoselectivity. This is significant for synthesizing specific glycoside structures with desired configurations (Chen & Kong, 2003).
Novel Glycoside Lactone Derivatives
A novel synthesis method has been developed for 4,6-O-benzylidene-alpha-D-glucopyranoside derivatives, highlighting a unique approach to creating lactone derivatives with potential biological applications. This work showcases the flexibility of glucopyranoside modifications in organic synthesis (Zhang, Du, Liu, & Zhu, 2001).
Asymmetric Hydrogenation Catalysts
Phenyl 4,6-O-(R)-benzylidene-2,3-O-bis(diphenylphosphino)-β-D-glucopyranoside has been identified as an efficient ligand for rhodium(I)-catalyzed asymmetric hydrogenation, providing high enantiomeric excess in the production of N-acyl-(S)-α-amino acids. This illustrates the compound's utility in producing chiral molecules, crucial for pharmaceutical applications (Selke & Pracejus, 1986).
Structural Analysis and Complex Formation
The detailed structural analysis of a glycoside lactone derivative with a 2-C-unsaturated diester substituent has provided insights into the molecular conformation, essential for understanding the reactivity and interaction of such compounds with biological targets or in materials science (Zhang et al., 2001).
Propriétés
IUPAC Name |
(2R,4aR,6S,7R,8R,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O7/c1-29-20-12-14-21(15-13-20)32-27-23(28)25(30-16-18-8-4-2-5-9-18)24-22(33-27)17-31-26(34-24)19-10-6-3-7-11-19/h2-15,22-28H,16-17H2,1H3/t22-,23-,24-,25-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCLKKJUWALUTI-ZRRJEQDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@H](O3)C4=CC=CC=C4)OCC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441283 | |
| Record name | M1640 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-beta-D-glucopyranoside | |
CAS RN |
303127-81-3 | |
| Record name | 4-Methoxyphenyl 3-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303127-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | M1640 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1589527.png)
![6-[(3-Methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1589528.png)
![(5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1589530.png)







